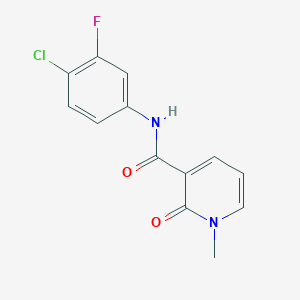
N-(2-chloro-4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloro and fluoro group on the phenyl ring, and a carboxamide group.
Méthodes De Préparation
The synthesis of N-(2-chloro-4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves several steps. One common method includes the reaction of 2-chloro-4-fluoroaniline with ethyl acetoacetate in the presence of a base to form the intermediate product. . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-(2-chloro-4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Applications De Recherche Scientifique
N-(2-chloro-4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(2-chloro-4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves the inhibition of Toll-like receptor 4 (TLR4) signaling pathways. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The compound binds to TLR4, preventing its activation and subsequent signaling cascade .
Comparaison Avec Des Composés Similaires
N-(2-chloro-4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds such as ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242). Both compounds share the ability to inhibit TLR4 signaling, but this compound is unique due to its specific structural features and the presence of the pyridine ring .
Propriétés
Formule moléculaire |
C13H10ClFN2O2 |
|---|---|
Poids moléculaire |
280.68 g/mol |
Nom IUPAC |
N-(2-chloro-4-fluorophenyl)-1-methyl-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C13H10ClFN2O2/c1-17-6-2-3-9(13(17)19)12(18)16-11-5-4-8(15)7-10(11)14/h2-7H,1H3,(H,16,18) |
Clé InChI |
JFVWSKHFFMZZRW-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C(C1=O)C(=O)NC2=C(C=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B15116769.png)
![2-(3-fluorobenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15116775.png)
![4-(Oxan-4-yl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B15116789.png)
![4-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B15116794.png)

![5-(1H-indol-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine](/img/structure/B15116805.png)
![2-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B15116810.png)
![1-(1-methyl-1H-imidazole-5-carbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15116814.png)
![4-Cyclobutyl-2-cyclopropyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B15116821.png)
![3-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-5-methyl-1,2-oxazole](/img/structure/B15116826.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B15116828.png)
![3-Methyl-5-{[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazole](/img/structure/B15116842.png)
![4-Ethyl-5-fluoro-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B15116858.png)

